molecular formula C9H10N4 B1349173 1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine CAS No. 852990-17-1

1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine

Cat. No. B1349173
CAS RN: 852990-17-1
M. Wt: 174.2 g/mol
InChI Key: PXWHIPMNNBFUIO-UHFFFAOYSA-N
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Description

“1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine” is a chemical compound that belongs to the class of organic compounds known as phenylalkylamines . These are organic amines where the amine group is secondary and linked on one end to a phenyl group and on the other end, to an alkyl group .


Synthesis Analysis

The synthesis of compounds similar to “1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine” has been reported in the literature . For instance, Myangar and Raval reported the synthesis of azetidinyl-3-quinazolin-4-one hybrids from N-(2-(chloromethyl)-4-oxoquinazolin-3(4H)-yl)isonicotinamide in three steps: (1) synthesis of intermediate hydrazides by reflux with hydrazine in ethanol; (2) synthesis of Schiff bases by condensation of hydrazides with aldehydes in ethanol .


Molecular Structure Analysis

Pyrazoles, a class of five-membered heterocycles derived from the parent pyrazole, are known to exhibit tautomerism . This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety, since a change in structure translates into changes in properties .


Chemical Reactions Analysis

Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . The information available in the literature concerning the structure and chemistry of 3 (5)-aminopyrazoles is scarce and disperse .

Scientific Research Applications

Kinase Inhibitor

The compound has been found to be a kinase inhibitor . It acts by inhibiting multiple receptor tyrosine kinases including colony-stimulating factor-1 receptor (CSF-1R), c-Kit proto-oncogene proteins (c-Kit) and fms-like tyrosine kinase-3 (Flt-3) .

Treatment of Tenosynovial Giant Cell Tumor

The compound is used for the treatment of symptomatic tenosynovial giant cell tumor (TGCT) , a rare type of joint tumor . FDA approval of this drug was granted in 2019 .

Anticancer Agent

Pyridine-containing compounds, such as “1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine”, have increasing importance for medicinal application as anticancer . They have cytotoxic properties against tumor cells .

PI3K Inhibitor

The compound has been found to be a potent inhibitor of PI3K . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it an important target for cancer therapy .

Antiviral Agent

Pyridine-containing compounds have been found to have antiviral properties . They can inhibit the replication of certain viruses .

Antimalarial Agent

These compounds have also been found to have antimalarial properties . They can inhibit the growth of Plasmodium parasites, which are responsible for malaria .

Antimicrobial Agent

Pyridine-containing compounds have been found to have antimicrobial properties . They can inhibit the growth of certain bacteria and fungi .

Antidiabetic Agent

These compounds have also been found to have antidiabetic properties . They can help regulate blood sugar levels .

Safety and Hazards

The safety data sheet for a similar compound, “(Pyridin-3-ylmethyl)-1H-pyrazole-4-boronic acid”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . This could potentially lead to the discovery of new bioactive molecules with improved therapeutic properties .

properties

IUPAC Name

2-(pyridin-3-ylmethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c10-9-3-5-12-13(9)7-8-2-1-4-11-6-8/h1-6H,7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXWHIPMNNBFUIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN2C(=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80360275
Record name 1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine

CAS RN

852990-17-1
Record name 1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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